molecular formula C14H15F2N5O B2776208 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 941922-08-3

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2776208
CAS No.: 941922-08-3
M. Wt: 307.305
InChI Key: YHNJNLXPALBTDU-UHFFFAOYSA-N
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Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a tetrazole ring, a nitrogen-rich heterocycle known to be a bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability, solubility, and bioavailability in drug candidates . The specific presence of the 3,4-difluorophenyl moiety attached to the tetrazole ring is a common structural feature explored to modulate electronic properties, lipophilicity, and target binding affinity . The cyclopentanecarboxamide group further contributes to the molecule's three-dimensional structure and potential interactions with biological targets. Researchers investigate tetrazole derivatives like this compound for a wide spectrum of biological activities. Scientific literature indicates that tetrazole-based scaffolds are extensively studied for their potential pharmacological properties, including serving as core structures in the development of antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant agents . The structural motifs present in this compound make it a valuable intermediate or target molecule for high-throughput screening, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities in programs aimed at developing new bioactive compounds . This product is provided for research purposes only. It is intended for use in laboratory experiments and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O/c15-11-6-5-10(7-12(11)16)21-13(18-19-20-21)8-17-14(22)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNJNLXPALBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Cyclopentanecarboxamide Moiety: The tetrazole intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group and tetrazole ring are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
  • Structure : Shares the cyclopentanecarboxamide-tetrazole scaffold but lacks fluorine substituents on the phenyl ring.
  • This highlights the role of fluorination in optimizing pharmacokinetic (PK) properties .
Irbesartan-Related Compound A (1-(Pentanoylamino)-N-{[2′-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}cyclopentanecarboxamide)
  • Structure: Features a biphenyltetrazole system and a pentanoylamino substituent on the cyclopentane ring.
  • Comparison: The biphenyltetrazole moiety is characteristic of angiotensin II receptor blockers (ARBs) like irbesartan. The target compound’s 3,4-difluorophenyl group may confer greater selectivity for non-ARB targets (e.g., enzymes or ion channels) due to steric and electronic differences. The pentanoylamino chain in Irbesartan-Related Compound A could prolong half-life but reduce blood-brain barrier penetration compared to the target compound’s compact structure .
Losartan and Valsartan (ARB Class)
  • Structure : Losartan includes a biphenyltetrazole group and an imidazole ring; valsartan substitutes a valine residue.
  • Key Differences: The target compound replaces the biphenyl system with a mono-aryl (3,4-difluorophenyl) group and cyclopentanecarboxamide. This structural simplification may reduce off-target interactions while retaining tetrazole-mediated stability .

Fluorinated Analogues

Goxalapladib (CAS-412950-27-7)
  • Structure : Contains a 2,3-difluorophenyl group but within a naphthyridine-acetamide scaffold.
  • Comparison: Both compounds utilize difluorophenyl groups for enhanced receptor affinity and metabolic stability.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Target Notable Features
Target Compound Cyclopentanecarboxamide 3,4-Difluorophenyl-tetrazole GPCRs/Ion Channels High lipophilicity, stability
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide Cyclopentanecarboxamide Phenyl-tetrazole Undisclosed Lacks fluorination
Irbesartan-Related Compound A Cyclopentanecarboxamide Biphenyltetrazole, pentanoylamino Angiotensin II Receptor Extended half-life
Losartan Biphenyltetrazole-imidazole Hydroxymethyl, n-butyl Angiotensin II Receptor First ARB, carboxylic acid mimic
Goxalapladib Naphthyridine-acetamide 2,3-Difluorophenyl Phospholipase A2 Anti-atherosclerosis activity

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H15F2N5O and a molecular weight of 295.28 g/mol. The presence of the difluorophenyl group and the tetrazole ring contributes to its unique chemical properties, enhancing its interaction with biological targets.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Tetrazole Ring : A [2+3] cycloaddition reaction between an azide and a nitrile is performed.
  • Alkylation : The tetrazole derivative is alkylated using bromomethylcyclopentane in the presence of a base like potassium carbonate.

This compound exhibits its biological effects through interactions with specific molecular targets. The tetrazole ring mimics carboxylate groups, allowing binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity via hydrophobic interactions.

Pharmacological Studies

Research indicates that this compound has potential applications in drug design, particularly as a pharmacophore targeting specific receptors or enzymes. Its unique structure allows for modifications that could lead to enhanced efficacy and selectivity in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential uses of this compound:

Study Focus Findings
Study 1Inhibition of FarnesyltransferaseCompounds with similar structures showed significant inhibitory activity against farnesyltransferase, suggesting potential for cancer therapy .
Study 2Antitumor ActivityAnalogues demonstrated antitumor effects in animal models, indicating that modifications to the tetrazole ring can enhance biological activity .
Study 3Enzyme Binding AffinityResearch indicated that the difluorophenyl group significantly increases binding affinity to target enzymes compared to other substituents.

Comparison with Similar Compounds

This compound can be compared with other tetrazole derivatives:

Compound Name Key Features Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamideChlorine substituentModerate enzyme inhibition
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamideDimethyl substituentEnhanced antitumor activity

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide?

The synthesis typically involves multi-step routes, starting with the formation of the tetrazole ring followed by functionalization of the cyclopentane carboxamide moiety. Key steps include:

  • Tetrazole ring formation : Reacting 3,4-difluorophenyl isocyanide with sodium azide under acidic conditions .
  • Methylation and coupling : Introducing the methylcyclopentane carboxamide group via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the product in ≥95% purity .
    Yield optimization requires adjusting reaction time, temperature, and stoichiometric ratios of intermediates.

Basic: How is the molecular structure of this compound validated post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and fluorine environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the tetrazole group’s metal-binding capacity .

Basic: How does the 3,4-difluorophenyl group influence the compound’s physicochemical properties?

The difluorophenyl moiety enhances:

  • Lipophilicity : Measured via logP (octanol-water partition coefficient), improving membrane permeability .
  • Metabolic stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, as shown in hepatic microsome assays .
  • Electron-withdrawing effects : Stabilizes the tetrazole ring, confirmed by computational studies (e.g., DFT calculations) .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Contradictions (e.g., varying IC50_{50} values) arise from differences in assay conditions. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines, serum concentrations, and incubation times .
  • Computational validation : Molecular docking to verify target binding consistency across experimental setups .
  • Meta-analysis : Cross-referencing datasets from PubChem and peer-reviewed literature to identify outliers .

Advanced: What computational approaches optimize reaction conditions for scale-up synthesis?

Advanced methods include:

  • Quantum chemical calculations : Transition state analysis to identify rate-limiting steps and optimize catalysts .
  • Machine learning (ML) : Training models on reaction yield datasets to predict optimal solvent/temperature combinations .
  • Microfluidic screening : High-throughput experimentation to test >100 conditions in parallel .

Advanced: How does the compound interact with biological targets at the molecular level?

Mechanistic insights are derived from:

  • X-ray crystallography : Resolving binding modes with proteins (e.g., kinases) .
  • Surface plasmon resonance (SPR) : Quantifying binding kinetics (kon_{on}/koff_{off}) for target engagement .
  • Molecular dynamics (MD) simulations : Modeling interactions over nanoseconds to assess stability of ligand-target complexes .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Stability challenges (e.g., hydrolysis of the tetrazole ring) are addressed via:

  • Prodrug design : Masking labile groups with enzymatically cleavable protectors .
  • Formulation studies : Encapsulation in liposomes or cyclodextrins to enhance aqueous solubility .
  • Degradation monitoring : HPLC-MS/MS to track decomposition products in simulated gastric fluid .

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